1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
Description
1-[2-(4-Chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a diazenyl group substituted with a 4-chlorophenyl moiety. Pyrazolone derivatives are widely studied for their applications in medicinal chemistry, dyes, and coordination chemistry due to their versatile reactivity and chelating properties. The synthesis of this compound involves the reaction of ethyl 2-[2-(4-chlorophenyl)diazenyl]-3-oxobutanoate with a precursor pyrazolone derivative, as reported in the preparation of structurally related pyrazolones .
Properties
IUPAC Name |
1-[(4-chlorophenyl)diazenyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-3-8(4-2-7)11-13-14-6-5-9(15)12-14/h1-4H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSZFQALSLSYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds in dimethoxyethane with dilute hydrochloric acid as a catalyst, heated under reflux for 4 hours. The dione undergoes nucleophilic attack by the hydrazine’s amino group, followed by cyclization to form the pyrazolone core. Subsequent oxidation and aromatization yield the final product. The use of dimethoxyethane enhances solubility, while HCl facilitates protonation of the carbonyl group, accelerating nucleophilic addition.
Yield and Scalability
This method achieves a 70% yield after recrystallization from dichloromethane. Scaling this reaction requires careful control of stoichiometry, as excess hydrazine may lead to byproducts. Industrial adaptations could employ continuous flow systems to improve reproducibility, though this remains speculative without direct literature evidence.
Diazonium Salt Coupling with Pyrazolone Derivatives
Diazo coupling reactions are pivotal for introducing the diazenyl group. This two-step process involves (i) diazotization of 4-chloroaniline to generate 4-chlorobenzenediazonium chloride and (ii) coupling with tetrahydro-3H-pyrazol-3-one.
Diazotization and Coupling Protocol
- Diazotization : 4-Chloroaniline reacts with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C to form the diazonium salt.
- Coupling : The diazonium salt is added to a solution of tetrahydro-3H-pyrazol-3-one in ethanol, buffered with sodium acetate (pH 4–6). The mixture is stirred at 0–10°C for 2–4 hours.
The reaction mechanism involves electrophilic substitution at the pyrazolone’s active methylene group, stabilized by the carbonyl’s electron-withdrawing effect.
Optimization and Byproduct Mitigation
Yields for analogous diazo couplings range from 80% to 95%, depending on the electron density of the coupling partner. Byproducts such as bis-azo compounds are minimized by maintaining low temperatures and precise pH control. Catalytic amounts of pyridine may enhance regioselectivity.
Microwave-Assisted Synthesis Using Heterogeneous Catalysts
Microwave irradiation paired with chitosan catalysts offers a green chemistry route to pyrazolone derivatives. While direct literature on this compound is limited, analogous syntheses provide actionable insights.
Reaction Setup and Parameters
A mixture of hydrazonoyl chloride and 3,4-dihydroisoquinoline in absolute ethanol is irradiated at 80°C for 10 minutes under 300 W microwave power. Chitosan (0.1 g per mmol substrate) acts as a biodegradable catalyst, promoting cyclization via hydrogen bonding interactions.
Advantages Over Conventional Heating
- Time Efficiency : Reactions complete in minutes vs. hours.
- Yield Consistency : 70% yield with minimal purification.
- Catalyst Reusability : Chitosan retains activity for up to four cycles.
Comparative Analysis of Synthesis Methods
Mechanistic Insights and Reaction Kinetics
Cyclocondensation Pathway
The reaction follows second-order kinetics, with rate dependence on both dione and hydrazine concentrations. DFT studies on similar systems suggest that the rate-determining step is the formation of the hydrazone intermediate, with an activation energy of ~45 kJ/mol.
Diazonium Salt Stability
4-Chlorobenzenediazonium chloride exhibits a half-life of 30 minutes at 10°C in aqueous ethanol. Stabilizers like zinc chloride may extend this to 2 hours, critical for large-scale reactions.
Chemical Reactions Analysis
1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can produce different derivatives depending on the oxidizing agent.
- Reduction : The diazenyl group can be reduced to form amines.
- Substitution : The chlorophenyl group can undergo nucleophilic substitution, leading to various derivatives.
Biological Activities
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects against certain pathogens.
- Anticancer Activity : Preliminary investigations have shown promise in inhibiting cancer cell proliferation.
Medical Applications
Ongoing research aims to explore its therapeutic potential, particularly in treating diseases such as cancer and infections. The compound's mechanism of action involves interactions with cellular components, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Industrial Use
Due to its chromophoric properties, 1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is utilized in the development of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition at lower concentrations compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, affecting cellular processes. The chlorophenyl group can interact with biological membranes, potentially disrupting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrazolone derivatives with varying aryl substituents on the diazenyl group. Key structural analogs include:
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects: The 4-chloro substituent increases molecular weight and polarity compared to methyl analogs, likely enhancing solubility in polar solvents and influencing electronic properties (e.g., electron-withdrawing effect).
- Synthesis : All analogs are synthesized via diazonium salt coupling reactions, where the aryl diazonium component is varied. For example, the target compound uses 4-chlorophenyldiazonium salts, while methyl-substituted analogs employ methylphenyl derivatives .
Commercial Availability and Pricing
- The 3-methylphenyl analog (CAS 320424-55-3) is listed at $961 per 100mg but is marked as discontinued in certain quantities .
Biological Activity
1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one, also known by its CAS number 303994-89-0, is a heterocyclic compound belonging to the pyrazole family. This compound features a diazenyl group (N=N) and a chlorophenyl substituent, which contribute to its unique chemical properties and potential biological activities.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .
Anticancer Potential
The compound has been investigated for its anticancer potential. In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. The mechanism of action is believed to involve the disruption of cellular processes through interactions with molecular targets, potentially leading to apoptosis in cancer cells .
The biological activity of this compound is thought to be mediated through:
- Electron Transfer Reactions : The diazenyl group can participate in redox reactions, influencing cellular redox states.
- Membrane Disruption : The chlorophenyl group may interact with lipid membranes, altering membrane integrity and function.
Study on Antimicrobial Activity
A comparative study on various pyrazole derivatives found that compounds with similar diazenyl structures exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate the efficacy of these compounds .
Anticancer Activity Assessment
In a recent investigation, the cytotoxic effects of several pyrazole derivatives were assessed against different cancer cell lines. The results indicated that this compound showed promising results in inhibiting cell growth, particularly in breast and lung cancer models .
Summary of Biological Activities
Q & A
Q. Table 1: Substituent Effects on Reactivity
| Substituent | Reactivity (Relative Rate) | Thermal Stability (°C) |
|---|---|---|
| 4-Cl | 1.0 (Baseline) | 180–200 |
| 4-OCH₃ | 0.7 | 150–170 |
| CF₃ | 1.5 | 220–240 |
Advanced Question: How can contradictions in reported crystallographic data for structurally analogous pyrazole derivatives be resolved?
Answer:
Discrepancies often arise from experimental conditions:
- Temperature : Data collected at 100 K vs. 296 K can affect bond-length precision (e.g., C–C varies by ±0.005 Å) .
- Refinement Methods : High-resolution data (Mo Kα radiation, λ = 0.71073 Å) reduces R factor errors (<0.05) .
- Validation Tools : Use of CIF-checking software (e.g., PLATON) identifies outliers in torsion angles or hydrogen bonding .
Advanced Question: What mechanistic pathways explain the formation of the diazenyl linkage in this compound?
Answer:
The diazenyl (–N=N–) group forms via:
- Coupling Reaction : Oxidative coupling of aryl diazonium salts with pyrazole intermediates under acidic conditions (pH 3–4) .
- Intermediate Isolation : Hydrazone formation precedes cyclization, confirmed by LC-MS detection of intermediates (m/z 250–300) .
- Catalytic Influence : Transition metals (e.g., Cu(I)) accelerate coupling rates (TOF = 5–10 h⁻¹) .
Advanced Question: What computational methods are used to predict the compound’s biological activity or stability?
Answer:
- DFT Calculations :
- HOMO-LUMO Gaps : Predict redox behavior (e.g., ΔE = 3.5–4.0 eV for chlorophenyl derivatives) .
- Molecular Dynamics (MD) : Simulates stability in aqueous environments (e.g., RMSD <2.0 Å over 50 ns) .
- Docking Studies :
- Target Proteins : Cytochrome P450 enzymes (binding affinity ΔG = −8.5 kcal/mol) .
Q. Table 2: Computational Predictions vs. Experimental Data
| Property | DFT Prediction | Experimental Value |
|---|---|---|
| LogP (Octanol-Water) | 2.8 | 2.6 ± 0.2 |
| Melting Point (°C) | 155–160 | 158 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
